![molecular formula C18H14F3N3O3S B1417431 4-Hydroxy-6-methyl-3-(2-{4-[3-(Trifluormethyl)phenyl]-1,3-thiazol-2-yl}ethanhydrazonoyl)-2H-pyran-2-on CAS No. 337928-71-9](/img/structure/B1417431.png)

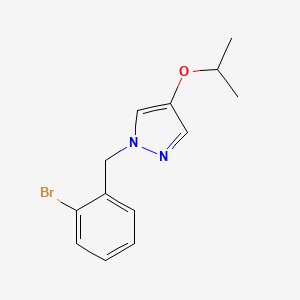

4-Hydroxy-6-methyl-3-(2-{4-[3-(Trifluormethyl)phenyl]-1,3-thiazol-2-yl}ethanhydrazonoyl)-2H-pyran-2-on

Übersicht

Beschreibung

The compound is a derivative of coumarin, which is a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature . They have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Coumarin derivatives can undergo a variety of reactions, including those involving their hydroxy, methyl, phenyl, thiazolyl, and trifluoromethyl groups .Wissenschaftliche Forschungsanwendungen

Neuroprotektives Mittel

Diese Verbindung hat sich als vielversprechendes neuroprotektives Mittel erwiesen. Sie könnte potenziell zur Behandlung von neurodegenerativen Erkrankungen, ischämischem Schlaganfall und traumatischen Hirnverletzungen eingesetzt werden. Die neuroprotektiven Eigenschaften werden seiner Fähigkeit zugeschrieben, den neuronalen Zelltod zu reduzieren und die neuronale Funktion wiederherzustellen .

Anti-neuroinflammatorisches Mittel

Die anti-neuroinflammatorischen Eigenschaften dieser Verbindung machen sie zu einem Kandidaten für die Behandlung von Neuroinflammation, die ein Merkmal verschiedener neurologischer Erkrankungen ist. Sie kann die Produktion von proinflammatorischen Zytokinen wie Stickstoffmonoxid (NO) und Tumornekrosefaktor-α (TNF-α) in menschlichen Mikrogliazellen hemmen .

Antibakterielle Wirkung

Verbindungen mit ähnlicher Struktur wurden nachweislich eine antimikrobielle Wirkung aufweisen. Dies deutet darauf hin, dass unsere Verbindung entwickelt werden könnte, um Infektionen zu behandeln, indem sie das Wachstum von Bakterien, Pilzen und anderen Krankheitserregern hemmt .

Antitumoraktivität

Die strukturellen Merkmale dieser Verbindung, insbesondere das Vorhandensein der Trifluormethylgruppe, werden oft mit Antitumoraktivität in Verbindung gebracht. Sie könnte auf ihr Potenzial untersucht werden, gegen verschiedene Krebszelllinien zu wirken, indem sie die Zellproliferation stört und Apoptose induziert .

mTOR-Kinase-Hemmung

Als mTOR-Kinase-Hemmer könnte diese Verbindung bei der Entwicklung von Behandlungen für Krankheiten eingesetzt werden, bei denen der mTOR-Signalweg dysreguliert ist, wie z. B. bestimmte Krebsarten und Stoffwechselstörungen .

CGRP-Rezeptor-Antagonismus

Die Verbindung könnte als Antagonist des Calcitonin-Gen-verwandten Peptids (CGRP) dienen. Diese Anwendung ist besonders relevant bei der Behandlung von Erkrankungen wie Migräne, bei denen CGRP eine Rolle bei der Schmerzübertragung spielt .

Wirkmechanismus

Target of Action

The primary targets of this compound are the activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) proteins . These proteins play a crucial role in cellular stress responses and inflammatory pathways, respectively .

Mode of Action

The compound interacts with its targets through a process of molecular docking . It forms favorable interactions with the active residues of ATF4 and NF-kB proteins . This interaction leads to the inhibition of endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway .

Biochemical Pathways

The compound affects the ER stress pathway and the NF-kB inflammatory pathway . By inhibiting these pathways, it reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This results in promising neuroprotective and anti-inflammatory properties .

Result of Action

The compound exhibits significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in lipopolysaccharide (LPS)-stimulated human microglia cells . It also shows promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemische Analyse

Biochemical Properties

4-hydroxy-6-methyl-3-(2-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}ethanehydrazonoyl)-2H-pyran-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrolases and oxidoreductases, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .

Cellular Effects

The effects of 4-hydroxy-6-methyl-3-(2-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}ethanehydrazonoyl)-2H-pyran-2-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, leading to changes in gene expression related to cell proliferation and apoptosis . Additionally, it can alter metabolic fluxes, impacting cellular energy production and biosynthesis .

Molecular Mechanism

At the molecular level, 4-hydroxy-6-methyl-3-(2-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}ethanehydrazonoyl)-2H-pyran-2-one exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has been found to inhibit certain kinases by forming stable complexes, thereby preventing substrate access and subsequent phosphorylation events . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of 4-hydroxy-6-methyl-3-(2-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}ethanehydrazonoyl)-2H-pyran-2-one over time are critical for its effectiveness in laboratory settings. Studies have shown that this compound remains stable under controlled conditions for extended periods, but it can degrade when exposed to light or extreme pH levels . Long-term effects on cellular function have been observed, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-hydroxy-6-methyl-3-(2-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}ethanehydrazonoyl)-2H-pyran-2-one vary with different dosages in animal models. At low doses, it can enhance cellular function and promote beneficial biochemical reactions. At high doses, it may exhibit toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, indicating a narrow therapeutic window for safe and effective use .

Metabolic Pathways

4-hydroxy-6-methyl-3-(2-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}ethanehydrazonoyl)-2H-pyran-2-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and transferases, influencing the metabolism of other compounds . These interactions can lead to changes in metabolite levels and metabolic fluxes, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 4-hydroxy-6-methyl-3-(2-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}ethanehydrazonoyl)-2H-pyran-2-one within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound can affect its activity and function within the cell .

Subcellular Localization

The subcellular localization of 4-hydroxy-6-methyl-3-(2-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}ethanehydrazonoyl)-2H-pyran-2-one is crucial for its biochemical activity. It has been found to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its effects on cellular processes . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its function and activity .

Eigenschaften

IUPAC Name |

4-hydroxy-6-methyl-3-[(E)-C-methyl-N-[[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]amino]carbonimidoyl]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O3S/c1-9-6-14(25)15(16(26)27-9)10(2)23-24-17-22-13(8-28-17)11-4-3-5-12(7-11)18(19,20)21/h3-8,25H,1-2H3,(H,22,24)/b23-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAMUKGWTHALUCH-AUEPDCJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C(=NNC2=NC(=CS2)C3=CC(=CC=C3)C(F)(F)F)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=O)O1)/C(=N/NC2=NC(=CS2)C3=CC(=CC=C3)C(F)(F)F)/C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(difluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1417350.png)

![5-[4-(Difluoromethoxy)phenyl]thiophene-2-carboxylic acid](/img/structure/B1417351.png)

![[2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine](/img/structure/B1417354.png)

![ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B1417358.png)

![4-Methoxymethylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1417359.png)

![Ethyl (2E)-3-[(4-methoxybenzyl)amino]but-2-enoate](/img/structure/B1417371.png)